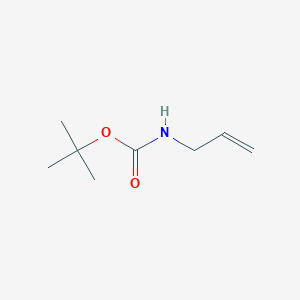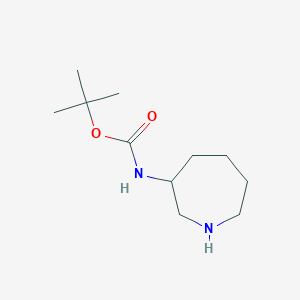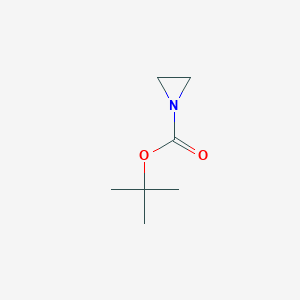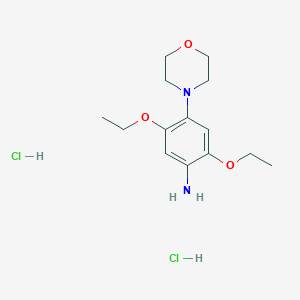
2,5-Diethoxy-4-morpholinoaniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diethoxy-4-morpholinoaniline dihydrochloride is a chemical compound that has been the subject of various electrochemical studies. It is known for its ability to undergo oxidation to form p-benzoquinonediimine, which is a key intermediate in the synthesis of various derivatives.
Synthesis Analysis
The electrochemical synthesis of sulfonamide derivatives from 2,5-diethoxy-4-morpholinoaniline involves anodic oxidation in the presence of arylsulfinic acids. By controlling the exerted potentials, different types of sulfonamide derivatives, such as mono- and disulfone, can be isolated from the same precursor .
Molecular Structure Analysis
The molecular structure of 2,5-diethoxy-4-morpholinoaniline and its oxidation products has been studied using cyclic voltammetry and controlled-potential coulometry. The electrochemically generated p-benzoquinonediimine is unstable and can undergo various reactions depending on the pH of the solution, including hydrolysis and Michael addition reactions .
Chemical Reactions Analysis
The electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline leads to a variety of reactions. In acidic media, the compound is converted to 2,5-diethoxy-p-benzoquinone, while at intermediate pH values, it undergoes Michael addition reactions before hydrolysis. The compound also participates in hydrolysis, hydroxylation, and trimerization processes, with the rates of these reactions being influenced by the pH of the solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-diethoxy-4-morpholinoaniline and its derivatives are closely related to the electrochemical conditions under which they are synthesized. The instability of the p-quinonediimine intermediate is a significant factor, as it affects the outcome of the reactions and the properties of the final products. The compound's behavior in different pH environments and its reactivity with various nucleophiles, such as thiobarbituric acid, have been thoroughly investigated to understand its electrochemical properties .
科学的研究の応用
Electrochemical Studies and Derivative Synthesis
Electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline (1) in aqueous solutions has revealed its participation in various pH-dependent reactions, leading to the synthesis of different derivatives. In acidic media, the electrochemically generated p-benzoquinonediimine (1ox) converts to 2,5-diethoxy-p-benzoquinone (3ox) through successive hydrolysis reactions. At intermediate pH values, Michael addition precedes hydrolysis, resulting in 2,5-bis(2,5-diethoxy-4-morpholinophenylamino)-3,6-diethoxy-p-benzoquinone (6ox). These findings indicate the compound's potential in electrochemical synthesis processes and its reactivity under varied conditions (Beiginejad & Nematollahi, 2013).
Further investigations on the electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline have demonstrated its involvement in hydrolysis, hydroxylation, and trimerization processes. These reactions depend on the compound's structure, nucleophilicity, and the pH of the solution, showcasing the complex behavior of the compound under electrochemical conditions and its potential for creating various derivatives through controlled electrochemical reactions (Beiginejad & Nematollahi, 2015).
Synthesis of Sulfonamide Derivatives
A novel application in synthesizing sulfonamide derivatives through anodic oxidation of 2,5-diethoxy-4-morpholinoaniline in the presence of arylsulfinic acids has been explored. This process, utilizing a commercial carbon anode in aqueous solutions, highlights the potential for synthesizing mono- and disulfone derivatives from the same precursor by simply controlling the exerted potentials. The electrogenerated quinone diimine undergoes a Michael-type addition reaction with arylsulfinic acids, leading to the formation of sulfonamide derivatives. This method presents a green and efficient approach for the synthesis of compounds that could have significant biological applications (Beiginejad & Nematollahi, 2014).
Safety And Hazards
特性
IUPAC Name |
2,5-diethoxy-4-morpholin-4-ylaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3.2ClH/c1-3-18-13-10-12(16-5-7-17-8-6-16)14(19-4-2)9-11(13)15;;/h9-10H,3-8,15H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGWSUNUVDPPJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)OCC)N2CCOCC2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583716 |
Source


|
| Record name | 2,5-Diethoxy-4-(morpholin-4-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diethoxy-4-morpholinoaniline dihydrochloride | |
CAS RN |
136334-84-4 |
Source


|
| Record name | 2,5-Diethoxy-4-(morpholin-4-yl)aniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Diethoxy-4-morpholinoaniline dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B153463.png)
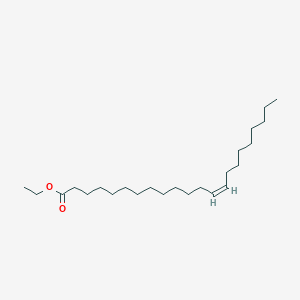
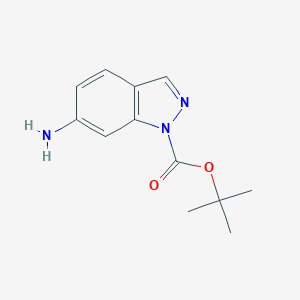


![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)
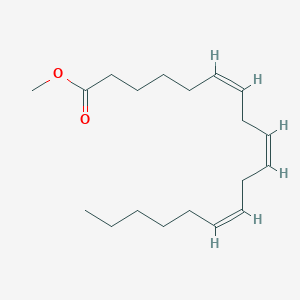



![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)
